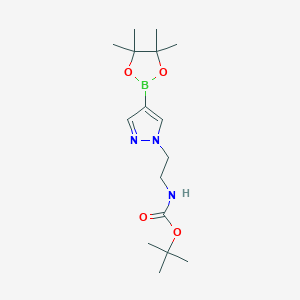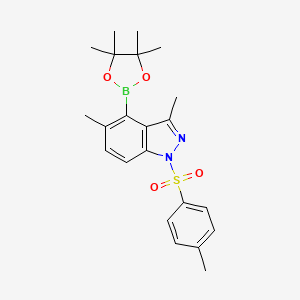![molecular formula C16H21ClN2O2S B1402411 3-Morpholin-2-yl-benzo[b]thiophene-2-carboxylic acidisopropylamide hydrochloride CAS No. 1361115-41-4](/img/structure/B1402411.png)
3-Morpholin-2-yl-benzo[b]thiophene-2-carboxylic acidisopropylamide hydrochloride
Overview
Description
3-Morpholin-2-yl-benzo[b]thiophene-2-carboxylic acidisopropylamide hydrochloride is a chemical compound with the molecular formula C16H20N2O3S•HCl and a molecular weight of 356.87 . It is used for research purposes .
Synthesis Analysis
Thiophene derivatives, such as this compound, can be synthesized through various methods. One common method is the Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C16H20N2O3S•HCl . Further analysis of its structure would require more specific information or advanced analytical techniques.Physical And Chemical Properties Analysis
The molecular weight of this compound is 356.87 . More detailed physical and chemical properties would require specific experimental measurements or computational predictions.Scientific Research Applications
1. Synthesis and Derivative Formation
Research indicates various methods for the synthesis of compounds related to 3-Morpholin-2-yl-benzo[b]thiophene-2-carboxylic acid isopropylamide hydrochloride. Notably, the compound can be transformed into various derivatives, including amines and thiouronium salts. These derivatives are created through reactions with different chemicals like N-bromosuccinimide, diethylamine, and thiourea, leading to a range of benzo[b]thiophene derivatives with potential pharmacological applications (Chapman et al., 1971).
2. Preparation of Optically Active Derivatives
The compound is also utilized in the synthesis of optically active derivatives like 3-morpholinecarboxylic acid. These intermediates are obtained through specific reactions and are significant in the development of compounds with potential biological activity (Kogami & Okawa, 1987).
3. Creation of 2-Amino-thiophene-3-Carboxylic Derivatives
Microwave-assisted, solvent-free conditions are used to synthesize 2-amino-thiophene-3-carboxylic derivatives, where the compound reacts with cyanoacetates and ketones in the presence of morpholine. This method yields high-yield derivatives with potential biological implications (Huang et al., 2005).
4. Role in Peptidomimetic Chemistry
The compound is key in synthesizing Fmoc-protected morpholine-3-carboxylic acid, an essential ingredient in peptidomimetic chemistry. This is particularly significant for solid-phase peptide synthesis, expanding the potential applications in pharmaceutical research (Sladojevich et al., 2007).
5. Potential in Antimicrobial and Antitumor Applications
Research on derivatives of benzo[b]thiophene has indicated their effectiveness in antimicrobial applications. Synthesis of specific derivatives using the compound has shown high antimicrobial activity, suggesting its potential in developing new antimicrobial agents (Khalil et al., 2010). Additionally, analogs of the compound have been synthesized and evaluated for antitumor activity, indicating its possible use in cancer treatment research (Isakhanyan et al., 2016).
Properties
IUPAC Name |
3-morpholin-2-yl-N-propan-2-yl-1-benzothiophene-2-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2S.ClH/c1-10(2)18-16(19)15-14(12-9-17-7-8-20-12)11-5-3-4-6-13(11)21-15;/h3-6,10,12,17H,7-9H2,1-2H3,(H,18,19);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVXZAIWOMSLSRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=C(C2=CC=CC=C2S1)C3CNCCO3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![tert-butyl 6a-hydroxy-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate](/img/structure/B1402335.png)

![4-Fluoro-3-[(7-fluoroimidazo[1,2-a]pyridine-3-carbonyl)amino]benzoic acid methyl ester](/img/structure/B1402338.png)




![(3S,5S)-5-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B1402347.png)


